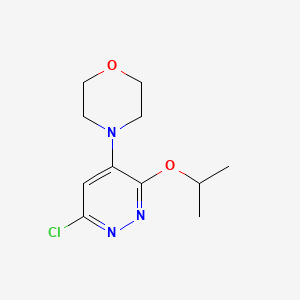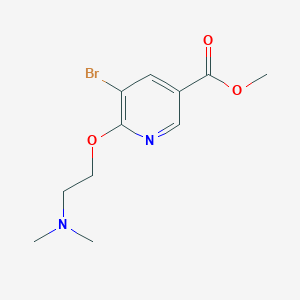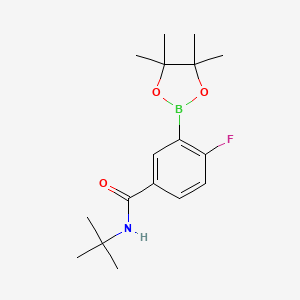
N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which includes a tert-butyl group, a fluoro substituent, and a dioxaborolane ring. These structural features contribute to its reactivity and versatility in different chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to obtain the final product. For instance, the synthesis might involve:
Formation of the dioxaborolane ring: This step often involves the reaction of a boronic acid derivative with a diol, such as pinacol, under specific conditions to form the dioxaborolane ring.
Introduction of the fluoro substituent: This can be achieved through electrophilic fluorination reactions using reagents like Selectfluor.
Attachment of the tert-butyl group: This step might involve the use of tert-butyl chloride in the presence of a base to introduce the tert-butyl group.
Formation of the benzamide: The final step involves the reaction of the intermediate with an amine to form the benzamide structure.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that maximize the yield and purity of the final product.
化学反应分析
Types of Reactions
N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro substituent can be replaced by other groups through nucleophilic substitution reactions.
Coupling Reactions: The dioxaborolane ring makes the compound suitable for Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions result in various substituted benzamides, and coupling reactions lead to biaryl compounds.
科学研究应用
N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of advanced materials and as a reagent in various industrial processes.
作用机制
The mechanism of action of N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The dioxaborolane ring can form reversible covalent bonds with biological molecules, influencing their activity. The fluoro substituent enhances the compound’s stability and reactivity, while the tert-butyl group provides steric hindrance, affecting its binding properties.
相似化合物的比较
N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be compared with similar compounds such as:
N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate: This compound has a similar structure but with a carbamate group instead of a benzamide.
tert-butyl 3-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)azetidine-1-carboxylate: This compound features an azetidine ring, providing different reactivity and applications.
tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate: This compound includes a dihydropyridine ring, offering unique properties and uses.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
属性
分子式 |
C17H25BFNO3 |
|---|---|
分子量 |
321.2 g/mol |
IUPAC 名称 |
N-tert-butyl-4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
InChI |
InChI=1S/C17H25BFNO3/c1-15(2,3)20-14(21)11-8-9-13(19)12(10-11)18-22-16(4,5)17(6,7)23-18/h8-10H,1-7H3,(H,20,21) |
InChI 键 |
BDFDQNHOPLMBQN-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC(C)(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrazole-5-carboxamide, 1-[3-(aminoiminomethyl)phenyl]-N-[2'-(aminosulfonyl)[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B13987561.png)
![7-[(4-fluorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13987569.png)
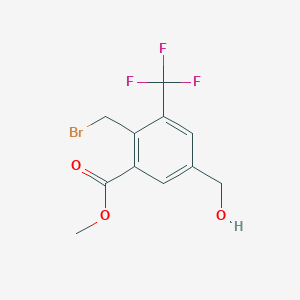
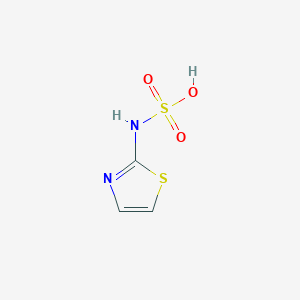
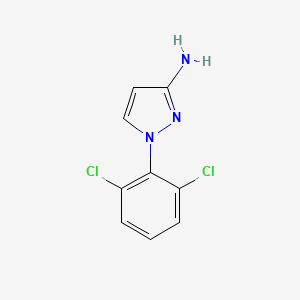
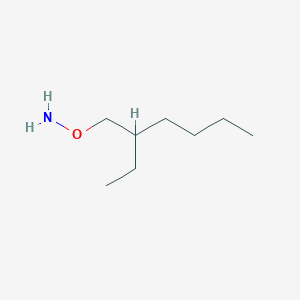
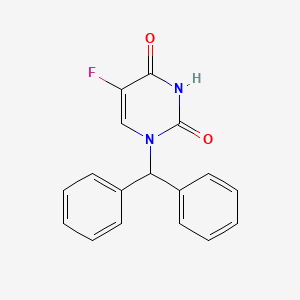
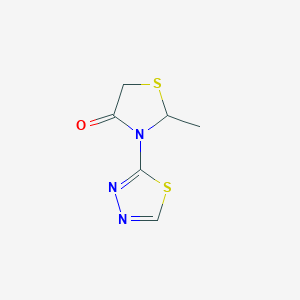
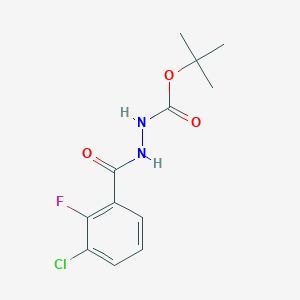
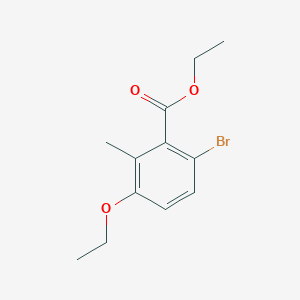
![2-[[2-[[2-[(2-Aminoacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B13987640.png)
